molecular formula C23H18N4O2S2 B2573646 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 392301-08-5

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No.: B2573646
CAS No.: 392301-08-5
M. Wt: 446.54
InChI Key: LNUMCQASOBWPMP-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide” is a complex organic molecule. It contains an indolin-1-yl group, which is a common structure in many biologically active molecules . The compound also contains a thiadiazol group, which is a type of heterocycle that is often found in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indolin-1-yl and thiadiazol groups would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex, given the presence of multiple reactive functional groups. The indolin-1-yl and thiadiazol groups, in particular, could be involved in a variety of chemical transformations.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indolin-1-yl and thiadiazol groups could affect its solubility, stability, and reactivity.

Scientific Research Applications

Biological Activity and Pharmacological Potential

The compound is a part of the heterocyclic systems based on 1,3,4-thiadiazole, known for its diverse pharmacological potential. These systems, including the mentioned compound, have been identified as crucial for expressing pharmacological activity, underlining their significance in medicinal chemistry. They exhibit a versatile pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, making them important heterocyclic fragments for constructing new drug-like molecules (Lelyukh, 2019).

Versatility in Biological Applications

The compound's core, 1,3,4-thiadiazole, is part of a broader class of compounds known for their significant biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules through the combination of different molecules in one frame, including the 1,3,4-thiadiazole, may lead to compounds with interesting biological profiles (Mishra et al., 2015).

Structural and Therapeutic Diversity

The compound belongs to a class of heterocyclic compounds known for their broad spectrum of biological activities. The diverse applications of thiadiazoles in organic synthesis, pharmaceuticals, and biological applications highlight their importance. Thiadiazoles are not only used in medicine but also serve as oxidation inhibitors, cyanine dyes, and metal chelating agents. The wide-ranging research in thiadiazole chemistry demonstrates their broad spectrum of applications and the potential to develop newer compounds with improved efficacy and safety (Asif, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and evaluated in preclinical and clinical trials .

Mechanism of Action

The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the action, efficacy, and stability of indole derivatives. For example, certain indole derivatives have been found to exhibit significant protective effects against H2O2-induced death of RAW 264.7 cells .

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c28-20(27-13-12-16-7-2-4-11-19(16)27)14-30-23-26-25-22(31-23)24-21(29)18-10-5-8-15-6-1-3-9-17(15)18/h1-11H,12-14H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUMCQASOBWPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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